molecular formula C15H17F2N3O2S B2394660 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine CAS No. 2319851-70-0

1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine

Cat. No. B2394660
M. Wt: 341.38
InChI Key: SLGFZUIOIHLIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine, also known as DFP-10825, is a novel compound that has recently gained attention in the field of medicinal chemistry. This compound has shown promising results in scientific research for its potential use in the treatment of various diseases.

Mechanism Of Action

1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine exerts its effects by inhibiting the activity of several enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are involved in the regulation of gene expression, and their inhibition can lead to the activation of genes that promote cell death in cancer cells. PDEs are involved in the regulation of cyclic nucleotide levels, and their inhibition can lead to increased levels of cyclic nucleotides, which have been shown to have neuroprotective effects.

Biochemical And Physiological Effects

1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine inhibits the activity of HDACs and PDEs, leading to the activation of genes that promote cell death in cancer cells and increased levels of cyclic nucleotides in neurons. Furthermore, 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine has been found to inhibit the aggregation of beta-amyloid peptides, which are implicated in the development of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be easily confirmed using standard analytical techniques. Furthermore, 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine has been extensively studied in vitro, and its effects have been well-characterized. However, there are also limitations to using 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine in lab experiments. For example, its effects in vivo have not been extensively studied, and its potential toxicity in humans is not yet known.

Future Directions

There are several future directions for the study of 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine. First, more studies are needed to determine the potential toxicity of 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine in humans. Second, studies are needed to determine the pharmacokinetics of 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine in vivo, including its absorption, distribution, metabolism, and excretion. Third, studies are needed to determine the efficacy of 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine in animal models of cancer and neurodegenerative diseases. Fourth, studies are needed to determine the potential for drug-drug interactions with other compounds that are commonly used in the treatment of cancer and neurodegenerative diseases. Finally, studies are needed to optimize the synthesis of 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine and to develop more potent analogs of this compound.
Conclusion
In conclusion, 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine is a novel compound that has shown promising results in scientific research for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. Its mechanism of action involves the inhibition of HDACs and PDEs, leading to the activation of genes that promote cell death in cancer cells and increased levels of cyclic nucleotides in neurons. While 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine has several advantages for lab experiments, there are also limitations to using this compound. Further studies are needed to determine the potential toxicity of 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine in humans, its pharmacokinetics in vivo, and its efficacy in animal models of disease.

Synthesis Methods

The synthesis of 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine involves the reaction of 1-(2,5-difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)ethanone with piperidine in the presence of a base. The reaction yields 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine as a white solid with a purity of more than 99%.

Scientific Research Applications

1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine has been extensively studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. In vitro studies have shown that 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine has been found to inhibit the aggregation of beta-amyloid peptides, which are implicated in the development of Alzheimer's disease.

properties

IUPAC Name

1-(2,5-difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O2S/c1-19-13(7-8-18-19)14-4-2-3-9-20(14)23(21,22)15-10-11(16)5-6-12(15)17/h5-8,10,14H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGFZUIOIHLIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCCN2S(=O)(=O)C3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine

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